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Compound of Interest

Compound Name: Tricyclohexylmethanol

Cat. No.: B107322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive chemical profile of

tricyclohexylmethanol. The information is curated for researchers, scientists, and

professionals in drug development, offering a detailed overview of its properties, synthesis, and

analytical characterization.

Core Chemical Identity
Tricyclohexylmethanol, a tertiary alcohol, is characterized by the presence of three cyclohexyl

rings attached to a central carbinol carbon. This sterically hindered structure imparts unique

physicochemical properties to the molecule.
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Identifier Value

IUPAC Name Tricyclohexylmethanol

Synonyms
α,α-Dicyclohexylcyclohexanemethanol,

Tricyclohexylcarbinol

CAS Number 17687-74-0[1]

Chemical Formula C₁₉H₃₄O[1]

Molecular Weight 278.47 g/mol [2]

InChI

InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-

16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-

18,20H,1-15H2[1]

InChIKey MRGVKQSSSOCONZ-UHFFFAOYSA-N[1]

SMILES OC(C1CCCCC1)(C2CCCCC2)C3CCCCC3[2]

Physicochemical Properties
The physical and chemical properties of tricyclohexylmethanol are summarized in the table

below. These properties are crucial for understanding its behavior in various experimental and

industrial settings.
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Property Value Source

Physical State Solid [2]

Melting Point 94-96 °C [2]

Boiling Point 374 °C at 760 mmHg [3]

Density 0.999 g/cm³ [3]

Flash Point 176.4 °C [3]

Water Solubility
Log10(WS) = -6.11

(calculated)
[4]

Octanol/Water Partition

Coefficient (LogP)
5.458 (calculated) [4]

Synthesis of Tricyclohexylmethanol
The primary synthetic route to tricyclohexylmethanol is through a Grignard reaction. This

involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with dicyclohexyl

ketone. The significant steric hindrance around the carbonyl group of the ketone presents a

challenge, making careful control of reaction conditions essential to maximize the yield of the

desired tertiary alcohol.

A logical workflow for the synthesis is depicted below:
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Caption: Synthesis of Tricyclohexylmethanol via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of
Tricyclohexylmethanol
This protocol details the synthesis of tricyclohexylmethanol from cyclohexyl bromide and

dicyclohexyl ketone.

Materials:

Magnesium turnings

Iodine (crystal)

Anhydrous diethyl ether
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Cyclohexyl bromide

Dicyclohexyl ketone

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine to initiate the reaction.

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl

ether.

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The

reaction should start, indicated by a color change and gentle refluxing. If not, gentle

warming may be required.

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature for an additional 1-2

hours to ensure the complete formation of the Grignard reagent.

Reaction with Dicyclohexyl Ketone:

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2

hours, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours or overnight.

Workup and Purification:

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a

saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether.

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure to yield the crude

product.

The crude tricyclohexylmethanol can be purified by recrystallization from a suitable

solvent (e.g., ethanol or hexanes).

Spectroscopic Profile
The structural elucidation of tricyclohexylmethanol is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of tricyclohexylmethanol is expected to show broad

multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the numerous non-

equivalent methylene and methine protons of the three cyclohexyl rings. The hydroxyl proton

will appear as a singlet, the chemical shift of which is dependent on concentration and

solvent.

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aliphatic region

corresponding to the carbons of the cyclohexyl rings. The carbinol carbon will appear as a

distinct signal at a lower field.

Infrared (IR) Spectroscopy
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The IR spectrum of tricyclohexylmethanol exhibits characteristic absorption bands for an

alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H

stretching vibration, broadened due to hydrogen bonding. C-H stretching vibrations of the

cyclohexyl rings are observed around 2850-2950 cm⁻¹. A C-O stretching vibration is expected

in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of tricyclohexylmethanol is characterized by

fragmentation patterns typical for tertiary alcohols. The molecular ion peak (M⁺) at m/z 278

may be weak or absent due to the facile fragmentation of the tertiary alcohol. Common

fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage,

resulting in the loss of a cyclohexyl radical.

Experimental Protocols for Characterization
The following are generalized protocols for the analytical characterization of

tricyclohexylmethanol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of tricyclohexylmethanol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise

ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and setting the reference (e.g., TMS at 0 ppm).

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)
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Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of solid tricyclohexylmethanol onto the ATR

crystal and ensure good contact using the pressure clamp.

Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber

range (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the

characteristic functional group frequencies.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons

(typically 70 eV).

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-

flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

A generalized workflow for the characterization of a synthesized compound like

tricyclohexylmethanol is outlined below:
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Synthesized Tricyclohexylmethanol

Purification (e.g., Recrystallization)

Purity Assessment (e.g., TLC, GC)

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C)
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FTIR Spectroscopy

Functional Groups

Mass Spectrometry

Molecular Weight & Fragmentation

Pure, Characterized Tricyclohexylmethanol
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Caption: General workflow for the purification and characterization of tricyclohexylmethanol.

Potential Biological Relevance and Signaling
Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific biological

activities or involvement in signaling pathways for tricyclohexylmethanol itself. However, the

cyclohexyl moiety is present in various biologically active molecules. For instance, some

cyclohexyl derivatives have been investigated for their potential as sigma-2 receptor ligands,
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which can induce cell death in cancer cells through pathways involving mitochondrial

superoxide production and caspase activation.

Additionally, other complex molecules containing cyclohexyl rings are known to interact with

various signaling pathways. For example, certain natural products and their derivatives can

modulate pathways such as Sonic hedgehog (Shh) signaling, which is crucial in embryonic

development and has been implicated in cancer. While these examples do not directly

implicate tricyclohexylmethanol, they suggest that its rigid, lipophilic structure could

potentially interact with biological targets. Further research is required to explore any potential

biological activity of tricyclohexylmethanol.

The diagram below illustrates a simplified, hypothetical relationship where a cyclohexyl-

containing compound might influence a signaling pathway, based on findings for structurally

related molecules.
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Caption: Hypothetical signaling pathway modulation by a cyclohexyl-containing compound.

Safety Information
Tricyclohexylmethanol is a combustible solid. Standard laboratory safety precautions should

be observed when handling this compound, including the use of personal protective equipment

such as safety glasses and gloves. It should be stored in a well-ventilated area away from

sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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